molecular formula C10H16N2O B12990171 3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one

3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one

Cat. No.: B12990171
M. Wt: 180.25 g/mol
InChI Key: MDNDKAXPCCQCNM-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an aminoethyl group at the 3-position and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 6-isopropyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-6-isopropylpyridin-2(1H)-one is unique due to the presence of both the aminoethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(1-aminoethyl)-6-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-6(2)9-5-4-8(7(3)11)10(13)12-9/h4-7H,11H2,1-3H3,(H,12,13)

InChI Key

MDNDKAXPCCQCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C(C)N

Origin of Product

United States

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